molecular formula C7H5ClN2O B1592868 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1015610-47-5

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No. B1592868
M. Wt: 168.58 g/mol
InChI Key: FFIXDFLRBZWVDK-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a chemical compound with the molecular formula C7H5ClN2O . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol involves a pyrrolopyridine core with a chlorine atom at the 5-position and a hydroxyl group at the 4-position . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a solid compound . It has a molecular weight of 168.58 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Agrochemical and Medicinal Compounds : Chlorinated pyrrolidin-2-ones, including structures related to "5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol," have been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds serve as useful intermediates for the preparation of agrochemicals or medicinal compounds, demonstrating the chemical versatility and potential application in drug discovery and pesticide development (Ghelfi et al., 2003).
  • Building Blocks for 7-Azaindole Derivatives : The compound and its derivatives have been reported as versatile building blocks that allow the synthesis of substituted 7-azaindole derivatives. This involves nucleophilic displacement, highlighting its role in the efficient synthesis of complex heterocycles that are commonly found in pharmaceuticals (Figueroa‐Pérez et al., 2006).

Material Science and Electronics

  • Organic Electronics : Pyrrolo[2,3-b]pyridin derivatives, including the 5-chloro variant, have been investigated for their optoelectronic properties. These materials show promise for application in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The synthesis and characterization of these compounds enable the development of novel materials with tailored electronic properties (Martins et al., 2018).

Chemical Biology and Drug Design

  • Nicotinic Acetylcholine Receptor Studies : Derivatives of "5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol" have been synthesized for high-affinity ligands targeting nicotinic acetylcholine receptors. These studies are crucial for developing new therapeutics for neurodegenerative diseases and understanding the molecular basis of neurotransmission (Brown et al., 2001).

Safety And Hazards

The safety information available indicates that 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

properties

IUPAC Name

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIXDFLRBZWVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640170
Record name 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

CAS RN

1015610-47-5
Record name 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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